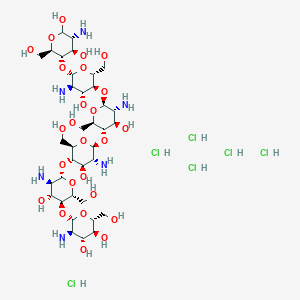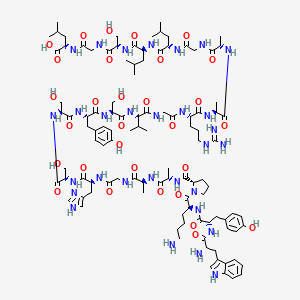
Isopropyl 4-aminopiperidine-1-carboxylate
Übersicht
Beschreibung
Isopropyl 4-aminopiperidine-1-carboxylate , also known as 1-Boc-4-piperidinamine or tert-Butyl 4-amino-1-piperidinecarboxylate , is a chemical compound with the empirical formula C₁₀H₂₀N₂O₂ . It is a heterocyclic building block used in organic synthesis. The compound is characterized by its tert-butyl (Boc) protecting group on the amino group of the piperidine ring .
Synthesis Analysis
The synthesis of Isopropyl 4-aminopiperidine-1-carboxylate involves several steps. While I don’t have specific synthetic routes for this compound, it can be prepared through various methods, including reductive amination or amidation reactions. Researchers have explored microwave-assisted solid-phase synthesis and direct annulation of primary amines with resin-bound dimesylates to obtain N-substituted piperidines .
Molecular Structure Analysis
The molecular structure of Isopropyl 4-aminopiperidine-1-carboxylate consists of a piperidine ring with an isopropyl group (CH₃-CH-CH₃) attached to the nitrogen atom. The tert-butyl (Boc) protecting group is linked to the amino group (NH₂) of the piperidine ring. The compound’s molecular weight is approximately 200.28 g/mol .
Chemical Reactions Analysis
- Additionally, it has been employed in the preparation of piperidinylamino-diarylpyrimidine (pDAPY) derivatives, potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Metabolism in Drug Design
Isopropyl 4-aminopiperidine-1-carboxylate, as a 4-aminopiperidine derivative, has implications in drug design, especially regarding its metabolism by cytochrome P450s. A study by Sun and Scott (2011) examined the metabolism of 4-aminopiperidine drugs, highlighting the role of CYP3A4 in catalyzing their N-dealkylation reaction. Understanding the molecular interactions between these drugs and CYP3A4 active site residues is crucial for optimizing drug metabolism in structure-based drug design approaches (Sun & Scott, 2011).
Peptide Binding and Drug Discovery
Kang et al. (2007) explored the use of a 4-aminopiperidine-4-carboxylic acid residue in Grb2 SH2 domain-binding peptides. By modifying this residue with different groups, they developed a library of compounds to investigate potential binding interactions in drug discovery (Kang et al., 2007).
Synthesis of Pharmaceuticals
The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, including Isopropyl 4-aminopiperidine-1-carboxylate, has practical applications in pharmaceutical synthesis. Malaquin et al. (2010) developed a two-step sequence for preparing these derivatives, leading to the efficient synthesis of drugs like carfentanil and remifentanil (Malaquin et al., 2010).
Catalysis in Organic Synthesis
In organic synthesis, isopropyl 4-aminopiperidine-1-carboxylate derivatives may be used as catalysts or intermediates. For instance, Pozdnev (2009) described the activation of carboxylic acids via dialkyl pyrocarbonates, a process where derivatives like isopropyl 4-aminopiperidine-1-carboxylate could play a role in forming esters of N-protected amino acids (Pozdnev, 2009).
Eigenschaften
IUPAC Name |
propan-2-yl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPFMHFXAXPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677455 | |
| Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-aminopiperidine-1-carboxylate | |
CAS RN |
502931-34-2 | |
| Record name | Propan-2-yl 4-aminopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)





![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)
![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)



